Home > Products > Screening Compounds P141919 > (4S)-4-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-5-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
(4S)-4-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-5-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid - 129121-73-9

(4S)-4-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-5-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

Catalog Number: EVT-242908
CAS Number: 129121-73-9
Molecular Formula: C₁₃₈H₂₂₄N₄₂O₄₁
Molecular Weight: 3127.51
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Calcitonin gene-related peptide (8-37), rat is a 30 amino acid peptide fragment derived from the C-terminus of rat CGRP. It is classified as a peptide hormone fragment and serves as a CGRP receptor antagonist, primarily targeting the CGRP1 receptor subtype. This peptide is an essential tool in research aiming to understand the physiological and pathological roles of CGRP. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Human α-Calcitonin Gene-Related Peptide (hα-CGRP)

Compound Description: Human α-CGRP is a 37-amino acid neuropeptide with potent vasodilatory effects. It is structurally similar to CGRP 8-37 (rat), but acts as an agonist at CGRP receptors. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Relevance: Human α-CGRP and CGRP 8-37 (rat) share significant sequence homology, particularly in the C-terminal region. CGRP 8-37 (rat) acts as a competitive antagonist to human α-CGRP by binding to CGRP receptors but not eliciting the same downstream signaling cascade. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Human β-Calcitonin Gene-Related Peptide (hβ-CGRP)

Compound Description: Human β-CGRP is another isoform of CGRP with similar vasodilatory effects to hα-CGRP. It differs from hα-CGRP by a few amino acids. []

Relevance: Like hα-CGRP, hβ-CGRP exhibits structural similarities to CGRP 8-37 (rat) and also functions as an agonist at CGRP receptors. The variations in amino acid sequence between these isoforms may account for subtle differences in their binding affinities and potencies. []

Rat Calcitonin Gene-Related Peptide (rCGRP)

Compound Description: Rat CGRP is the rodent homolog of human CGRP and shares high sequence similarity, making it pharmacologically comparable. [, , , ]

Relevance: rCGRP is considered structurally related to CGRP 8-37 (rat) because they are both derived from the same species and share a similar peptide sequence, with CGRP 8-37 being a truncated form. [, , , ]

Chicken Calcitonin Gene-Related Peptide (cCGRP)

Compound Description: cCGRP is the avian homolog of CGRP and exhibits similar vasodilatory effects, although its amino acid sequence differs slightly from mammalian CGRPs. []

Relevance: While originating from a different species, cCGRP shares a similar structure and function with CGRP 8-37 (rat) based on its vasodilatory properties and interaction with CGRP receptors. []

(Ala2,7)cCGRP

Compound Description: This is a synthetic analog of cCGRP where the cysteine residues at positions 2 and 7 are replaced with alanine. This substitution disrupts the disulfide bridge formation crucial for CGRP activity. []

Relevance: (Ala2,7)cCGRP highlights the importance of the disulfide bridge for the biological activity of CGRP and its analogs, including CGRP 8-37 (rat), as modifications to this structure can significantly impact potency. []

(Des-1-Ala)-α-deamino cCGRP

Compound Description: This cCGRP analog involves the removal of the N-terminal amino group and the substitution of the first amino acid with alanine. []

Relevance: Modifications at the N-terminus of CGRP, as seen in this analog, provide insights into the structure-activity relationship of the peptide family and may influence the binding properties of CGRP 8-37 (rat). []

cCGRP[1-36]

Compound Description: This truncated form of cCGRP lacks the C-terminal phenylalanine residue present in the full-length peptide. []

Relevance: The diminished vasodilatory activity of cCGRP[1-36] compared to full-length cCGRP highlights the importance of the C-terminal region for receptor interaction, a region shared with CGRP 8-37 (rat). []

Human α-CGRP-(8-37)

Compound Description: This C-terminal fragment of human α-CGRP acts as a CGRP receptor antagonist. [, , , , , , , , , , , , , , , , , , , , , ]

Relevance: Both human α-CGRP-(8-37) and CGRP 8-37 (rat) are C-terminal fragments of their respective CGRP isoforms, acting as antagonists at CGRP receptors. Their high sequence similarity emphasizes the significance of this region for receptor binding and antagonist activity. [, , , , , , , , , , , , , , , , , , , , , ]

[Cys(Et)2,7]-αCGRP (CGRP2-A)

Compound Description: A synthetic CGRP analog designed to preferentially activate the CGRP2 receptor subtype. It incorporates an ethyl group modification on the cysteine residues at positions 2 and 7. []

Relevance: The selectivity of CGRP2-A for the CGRP2 receptor subtype contrasts with the broader antagonist activity of CGRP 8-37 (rat), highlighting the diversity within the CGRP receptor family and the potential for targeted pharmacological interventions. []

Adrenomedullin (ADM)

Compound Description: Adrenomedullin is a 52-amino acid peptide with potent vasodilatory effects, sharing some sequence homology with CGRP. [, , , , , , , , , ]

Relevance: While structurally distinct from CGRP 8-37 (rat), ADM exhibits overlapping biological activity and can interact with certain CGRP receptor subtypes, particularly CGRP1, potentially explaining why CGRP 8-37 (rat) can antagonize some of its effects. [, , , , , , , , , ]

Human Adrenomedullin (22-52) (hADM(22-52))

Compound Description: A fragment of human adrenomedullin that acts as a selective antagonist at the adrenomedullin receptor subtype 1 (AM1). [, ]

Relevance: hADM(22-52) highlights the complexity of receptor interactions within the CGRP/adrenomedullin peptide family and provides further evidence for the existence of distinct receptor subtypes for these peptides. Its specific antagonism of the AM1 receptor subtype contrasts with the broader effects of CGRP 8-37 (rat). [, ]

Rat Amylin

Compound Description: A 37-amino acid peptide involved in glucose regulation that shares structural similarities with CGRP. [, ]

Relevance: Rat amylin is grouped into the same family of peptides as CGRP 8-37 (rat) due to their structural resemblance and overlapping biological activities, despite having distinct primary functions. This suggests a potential for cross-reactivity and shared signaling pathways. [, ]

Salmon Calcitonin (sCT)

Compound Description: A 32-amino acid peptide hormone involved in calcium regulation, structurally distinct from CGRP. [, ]

Relevance: Despite belonging to the same peptide family as CGRP, sCT binds to distinct calcitonin receptors, demonstrating the diversity in receptor specificity and downstream effects within this peptide family compared to CGRP 8-37 (rat). [, ]

sCT-(8-32)

Compound Description: A C-terminal fragment of salmon calcitonin that acts as a calcitonin receptor antagonist. []

Relevance: Similar to CGRP 8-37 (rat), sCT-(8-32) demonstrates the importance of the C-terminal region for receptor interaction and antagonist activity within the calcitonin peptide family. Despite their shared structural features, sCT-(8-32) and CGRP 8-37 (rat) exhibit distinct receptor specificities. []

Amylin Antagonists (AC187 and AC253)

Compound Description: Synthetic peptides designed to specifically block the actions of amylin. []

Relevance: While structurally dissimilar to CGRP 8-37 (rat), the amylin antagonists (AC187 and AC253) provide valuable tools for dissecting the specific contributions of amylin signaling in various physiological processes and understanding the potential for cross-talk between amylin and CGRP 8-37 (rat). []

Overview

The compound in question, (4S)-4-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-5-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid, is a complex organic molecule that falls under the classification of amino acids and peptides. This compound is notable for its intricate structure, which includes multiple amino acid residues and functional groups that contribute to its biological activity.

Source and Classification

This compound is synthesized through various methods in organic chemistry, primarily focusing on peptide synthesis techniques. It is classified as a peptide due to its composition of amino acid sequences linked by peptide bonds. The complexity of its structure suggests potential applications in pharmaceutical development, particularly in drug design targeting specific biological pathways.

Synthesis Analysis

Methods

The synthesis of this compound can be approached through several established methods:

  1. Solid-phase peptide synthesis (SPPS): This method allows for the sequential addition of amino acids to a growing peptide chain attached to a solid support. It facilitates the purification of intermediates and final products through simple filtration steps.
    • Technical Details: Each amino acid is activated (often using coupling agents like DIC or HBTU) and then coupled to the growing chain. Protecting groups are used to prevent unwanted reactions at specific sites during synthesis.
  2. Liquid-phase synthesis: This traditional method involves dissolving all reactants in a solvent and allowing them to react in solution. It is less commonly used for complex peptides due to difficulties in purification.
    • Technical Details: Reactions are monitored using techniques such as HPLC (High Performance Liquid Chromatography) to assess yield and purity at each stage.

Technical Challenges

The synthesis of such a large and complex molecule may face challenges such as:

  • Yield Optimization: Achieving high yields at each step can be difficult due to side reactions or incomplete reactions.
  • Purification: The complexity of the structure often requires advanced purification techniques like preparative HPLC or gel filtration chromatography.
Molecular Structure Analysis

Structure

The molecular structure of the compound includes multiple chiral centers, which necessitates careful consideration during synthesis to ensure the correct stereochemistry is maintained.

Data

The exact molecular formula can be derived from the structure, which includes various functional groups such as amines, hydroxyls, and carbonyls. The presence of these groups indicates potential sites for further chemical modifications or interactions with biological targets.

Chemical Reactions Analysis

Reactions

The synthesis involves several key reactions:

  1. Peptide Bond Formation: The primary reaction involves the formation of peptide bonds between amino acids through condensation reactions.
    • Technical Details: This reaction typically requires activation of the carboxylic acid group on one amino acid to facilitate the nucleophilic attack by the amine group on another.

Reaction Conditions

Careful control of temperature, pH, and solvent conditions is crucial for successful reactions, particularly when dealing with sensitive functional groups.

Mechanism of Action

Process

The mechanism by which this compound exerts its biological effects likely involves interaction with specific receptors or enzymes in biological systems.

Data

Studies may include binding affinity assays, cellular uptake studies, and evaluations of downstream signaling pathways affected by this compound.

Physical and Chemical Properties Analysis

Physical Properties

The physical properties such as melting point, solubility, and stability under various conditions are essential for understanding how this compound behaves in different environments.

Chemical Properties

Chemical properties include reactivity with other biomolecules, stability under physiological conditions, and potential degradation pathways.

Applications

Scientific Uses

This compound has potential applications in:

  1. Pharmaceutical Development: Due to its complex structure and potential bioactivity, it could serve as a lead compound for drug discovery targeting specific diseases.
  2. Biotechnology: It may also find use in developing therapeutic peptides or as a research tool in studying protein interactions.

Properties

CAS Number

129121-73-9

Product Name

(4S)-4-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-5-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

IUPAC Name

(4S)-4-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-5-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

Molecular Formula

C₁₃₈H₂₂₄N₄₂O₄₁

Molecular Weight

3127.51

InChI

InChI=1S/C138H224N42O41/c1-64(2)46-84(158-99(189)58-152-112(197)72(17)156-119(204)85(47-65(3)4)165-117(202)80(37-29-43-149-137(144)145)160-122(207)88(51-78-55-148-63-155-78)170-135(220)110(75(20)185)179-130(215)104(142)67(7)8)120(205)166-86(48-66(5)6)121(206)173-94(62-183)128(213)161-81(38-30-44-150-138(146)147)118(203)172-92(60-181)114(199)153-56-98(188)151-57-101(191)174-106(69(11)12)133(218)176-107(70(13)14)132(217)163-79(36-27-28-42-139)116(201)169-91(54-103(194)195)124(209)168-89(52-96(140)186)123(208)167-87(50-77-34-25-22-26-35-77)125(210)177-108(71(15)16)136(221)180-45-31-39-95(180)129(214)178-109(74(19)184)134(219)171-90(53-97(141)187)126(211)175-105(68(9)10)131(216)154-59-100(190)159-93(61-182)127(212)162-82(40-41-102(192)193)115(200)157-73(18)113(198)164-83(111(143)196)49-76-32-23-21-24-33-76/h21-26,32-35,55,63-75,79-95,104-110,181-185H,27-31,36-54,56-62,139,142H2,1-20H3,(H2,140,186)(H2,141,187)(H2,143,196)(H,148,155)(H,151,188)(H,152,197)(H,153,199)(H,154,216)(H,156,204)(H,157,200)(H,158,189)(H,159,190)(H,160,207)(H,161,213)(H,162,212)(H,163,217)(H,164,198)(H,165,202)(H,166,205)(H,167,208)(H,168,209)(H,169,201)(H,170,220)(H,171,219)(H,172,203)(H,173,206)(H,174,191)(H,175,211)(H,176,218)(H,177,210)(H,178,214)(H,179,215)(H,192,193)(H,194,195)(H4,144,145,149)(H4,146,147,150)/t72-,73-,74+,75+,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,104-,105-,106-,107-,108-,109-,110-/m0/s1

SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NCC(=O)NCC(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)C)C(=O)N2CCCC2C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)CNC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC4=CNC=N4)NC(=O)C(C(C)O)NC(=O)C(C(C)C)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.